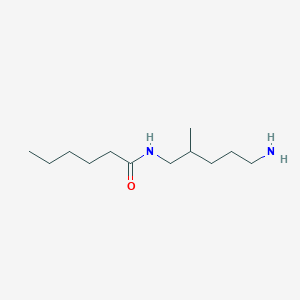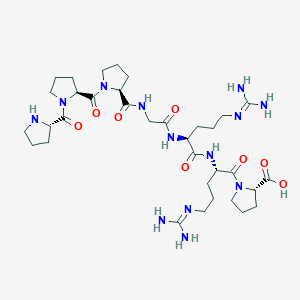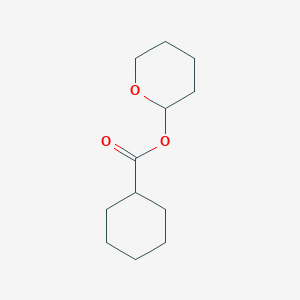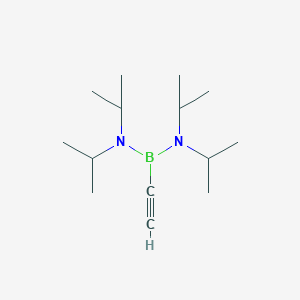
N-(5-Amino-2-methylpentyl)hexanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Amino-2-methylpentyl)hexanamide: is a chemical compound with a unique structure that includes an amide group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-Amino-2-methylpentyl)hexanamide typically involves the reaction of hexanoic acid with 5-amino-2-methylpentanol in the presence of a coupling agent. The reaction is carried out under mild conditions to ensure high yield and purity of the product. Common coupling agents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of catalysts, such as ruthenium complexes, can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: N-(5-Amino-2-methylpentyl)hexanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Nitroso and nitro derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted amides and amines.
Scientific Research Applications
N-(5-Amino-2-methylpentyl)hexanamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a building block for biologically active molecules.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(5-Amino-2-methylpentyl)hexanamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit key enzymes involved in bacterial metabolism, such as glucose dehydrogenase. This inhibition disrupts the energy production pathways of the bacteria, leading to their death .
Comparison with Similar Compounds
- N-(5-Amino-2-methylpentyl)hexanoic acid
- N-(5-Amino-2-methylpentyl)butanamide
- N-(5-Amino-2-methylpentyl)octanamide
Comparison: N-(5-Amino-2-methylpentyl)hexanamide is unique due to its specific chain length and the presence of both an amino and an amide group. This combination allows for a diverse range of chemical reactions and applications. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial purposes .
Properties
CAS No. |
190445-46-6 |
|---|---|
Molecular Formula |
C12H26N2O |
Molecular Weight |
214.35 g/mol |
IUPAC Name |
N-(5-amino-2-methylpentyl)hexanamide |
InChI |
InChI=1S/C12H26N2O/c1-3-4-5-8-12(15)14-10-11(2)7-6-9-13/h11H,3-10,13H2,1-2H3,(H,14,15) |
InChI Key |
BIDVOYXSHPKNID-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NCC(C)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(Oxan-2-yl)sulfanyl]ethyl decanoate](/img/structure/B12555385.png)
![Zinc, bis[5-(2,2-dimethyl-1-oxopropoxy)pentyl]-](/img/structure/B12555386.png)

![Silane, chloro[4-[2-(chlorodimethylsilyl)ethyl]phenyl]dimethyl-](/img/structure/B12555390.png)
![2,5-Pyrrolidinedione, 1-[[(2,3-dihydro-1H-indol-1-yl)carbonyl]oxy]-](/img/structure/B12555400.png)

![3-[(Methanesulfonyl)methyl]-1H-indol-1-ol](/img/structure/B12555415.png)
![4,4'-[(Heptamethyltrisiloxanyl)methylene]dianiline](/img/structure/B12555421.png)
![1-[Bis(2-hydroxyethyl)amino]naphthalen-2-ol](/img/structure/B12555431.png)

![4-[(4-Hydroxy-2-{[phenoxy(phenyl)phosphoryl]oxy}butoxy)carbonyl]benzoate](/img/structure/B12555449.png)
